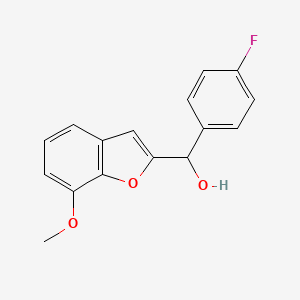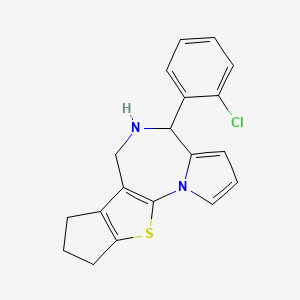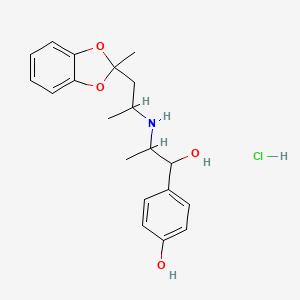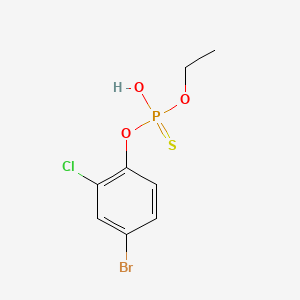
O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate is an organophosphate compound widely used as an insecticide. It is known for its effectiveness against a broad spectrum of pests, including chewing and sucking insects. This compound is particularly valued in agricultural settings for its ability to protect crops from damage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . Another method involves reacting sodium 2-chloro-4-bromophenol with ethyl chloride in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reaction kettles. The process involves the controlled addition of ethyl chloride to a sodium 2-chloro-4-bromophenol solution, with the reaction temperature maintained below 30°C. A catalyst is added dropwise, and the reaction is allowed to proceed until the desired product is formed .
Análisis De Reacciones Químicas
Types of Reactions
O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphorothioate derivatives, while substitution reactions can produce a variety of substituted phenyl phosphorothioates.
Aplicaciones Científicas De Investigación
O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate has several scientific research applications:
Chemistry: It is used as a model compound in studies of organophosphate chemistry and reaction mechanisms.
Biology: Researchers study its effects on various biological systems, including its toxicity to different organisms.
Medicine: It is investigated for its potential use in developing new insecticides and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate involves the inhibition of the acetylcholinesterase enzyme. This inhibition leads to the accumulation of acetylcholine in the nervous system, causing overstimulation of nerve cells and ultimately resulting in the death of the target pests . The compound acts as a neurotoxin, disrupting normal nerve function and leading to paralysis and death in insects.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate include:
- Dimethoate
- Diazinon
- Acephate
- Chlorpyrifos
- Fenthion
- Fenitrothion
- Phosmet
- Quinalphos
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique properties such as higher efficacy against certain resistant pest strains and a broader spectrum of activity. Its ability to inhibit acetylcholinesterase more effectively in some cases makes it a valuable tool in pest management.
Propiedades
Número CAS |
59299-45-5 |
|---|---|
Fórmula molecular |
C8H9BrClO3PS |
Peso molecular |
331.55 g/mol |
Nombre IUPAC |
(4-bromo-2-chlorophenoxy)-ethoxy-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H9BrClO3PS/c1-2-12-14(11,15)13-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3,(H,11,15) |
Clave InChI |
DKIBGRUYACAWFT-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(O)OC1=C(C=C(C=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


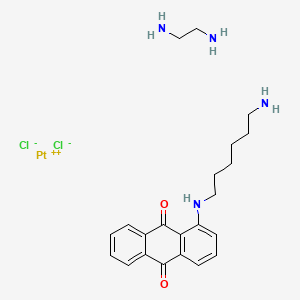
![2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid](/img/structure/B12703616.png)
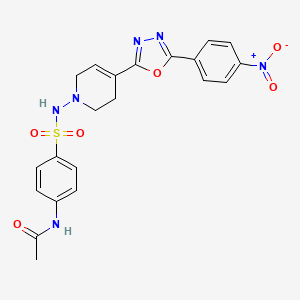

![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12703640.png)

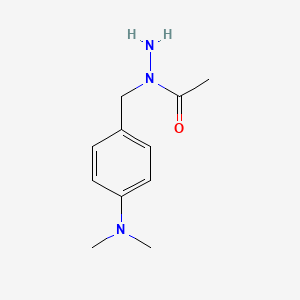
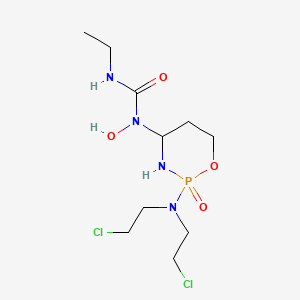
![4,5-Dihydro-4-[(2-methoxy-5-methylphenyl)azo]-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate](/img/structure/B12703674.png)
![1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12703679.png)
